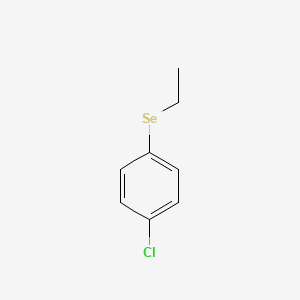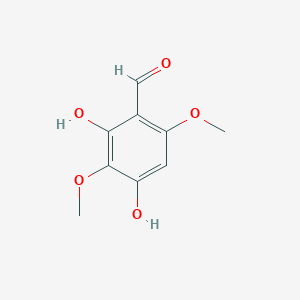![molecular formula C14H12O4 B14641945 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one CAS No. 53696-88-1](/img/structure/B14641945.png)
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2,5-trioxaspiro[55]undeca-7,10-dien-9-one is a chemical compound known for its unique spirocyclic structure, which includes a phenyl group and a trioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the trioxaspiro ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A compound with a similar ring structure but different functional groups.
1,3-Dithiane: Another spirocyclic compound with sulfur atoms in the ring.
1,3-Oxathiane: A spirocyclic compound with both oxygen and sulfur atoms in the ring.
Uniqueness
3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one is unique due to its specific combination of a phenyl group and a trioxaspiro ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
53696-88-1 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
3-phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one |
InChI |
InChI=1S/C14H12O4/c15-12-6-8-14(9-7-12)16-10-13(17-18-14)11-4-2-1-3-5-11/h1-9,13H,10H2 |
Clave InChI |
GBJKJOGSORYNNL-UHFFFAOYSA-N |
SMILES canónico |
C1C(OOC2(O1)C=CC(=O)C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


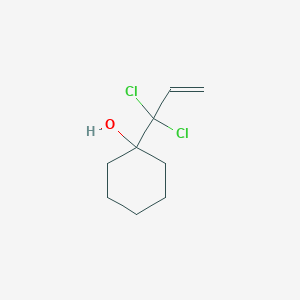
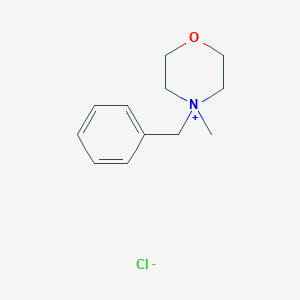

![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)

![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)

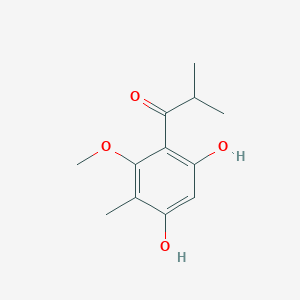
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
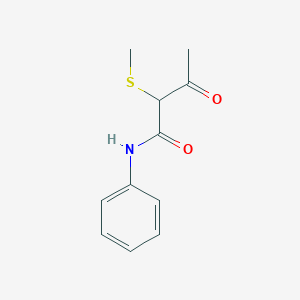

![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
